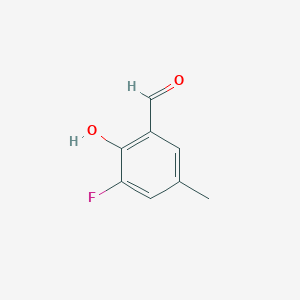

3-Fluoro-2-hydroxy-5-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXJQPWEZOQDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283717-52-1 | |

| Record name | 3-fluoro-2-hydroxy-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Fluoro 2 Hydroxy 5 Methylbenzaldehyde

Established Synthetic Pathways for 3-Fluoro-2-hydroxy-5-methylbenzaldehyde

The synthesis of this compound typically originates from the precursor 2-fluoro-4-methylphenol (B1362316). The introduction of the aldehyde group (-CHO) onto the aromatic ring, specifically at the position ortho to the hydroxyl group, is achieved through electrophilic aromatic substitution reactions known as formylation. Several established methods can be employed for this transformation, with varying degrees of efficiency and selectivity.

Classic formylation methods such as the Duff reaction and the Reimer-Tiemann reaction are plausible routes. The Duff reaction utilizes hexamine as the formylating agent in an acidic medium. wikipedia.orgsemanticscholar.org This method is known for its operational simplicity but often suffers from low yields. wikipedia.orggoogle.com The Reimer-Tiemann reaction employs chloroform (B151607) in a basic solution to generate a dichlorocarbene (B158193) intermediate, which then reacts with the phenoxide ion. wikipedia.orgunacademy.comallen.inlscollege.ac.insciencemadness.org While effective for ortho-formylation of phenols, this reaction can sometimes lead to the formation of byproducts. wikipedia.orglscollege.ac.in

More contemporary and often higher-yielding methods for ortho-formylation of phenols have been developed. One such method involves the use of magnesium chloride and paraformaldehyde in the presence of a base like triethylamine . orgsyn.orgresearchgate.net This approach has demonstrated good regioselectivity for the ortho position and is considered a milder alternative to the classical methods.

The general reaction scheme for the synthesis of this compound from 2-fluoro-4-methylphenol via ortho-formylation is depicted below:

Figure 1. General synthetic scheme for this compound.

| Formylation Method | Reagents | Key Features |

| Duff Reaction | Hexamine, Acid | Simple procedure, often low yields. wikipedia.orggoogle.com |

| Reimer-Tiemann Reaction | Chloroform, Base | Good for ortho-formylation, potential for byproducts. wikipedia.orgunacademy.comallen.inlscollege.ac.insciencemadness.org |

| MgCl2/Paraformaldehyde | MgCl2, Paraformaldehyde, Triethylamine | Milder conditions, good regioselectivity. orgsyn.orgresearchgate.net |

Derivatization Strategies and Functionalization of this compound

The presence of three reactive sites—the aldehyde, the hydroxyl group, and the activated aromatic ring—makes this compound a valuable scaffold for a wide range of chemical transformations.

Synthesis of Schiff Bases from this compound and its Analogs

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of coordination chemistry and has been widely employed for the synthesis of ligands capable of forming stable metal complexes. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The synthesis of Schiff bases from salicylaldehyde (B1680747) and its derivatives, including fluorinated analogs, is well-documented. internationaljournalcorner.comscience.govedu.krdjocpr.comresearchgate.net These reactions are typically carried out by refluxing the aldehyde and the amine in a suitable solvent, such as ethanol. The resulting Schiff bases are often crystalline solids and can be readily characterized by spectroscopic methods. The presence of the hydroxyl group ortho to the imine bond allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding.

A variety of substituted anilines and other primary amines can be used to generate a library of Schiff bases with diverse electronic and steric properties.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Substituted Aniline | N-Aryl Schiff Base |

| This compound | Aliphatic Amine | N-Alkyl Schiff Base |

Halomethylation and Alkylation Reactions for Precursor Development

Further functionalization of the aromatic ring or the hydroxyl group can lead to the development of precursors for more complex molecules. While specific examples for this compound are not extensively reported, analogous reactions with similar phenols are common.

Hluoromethylation would involve the introduction of a halomethyl group (e.g., -CH2Cl) onto the aromatic ring, typically at a position activated by the hydroxyl group. This transformation would provide a reactive handle for subsequent nucleophilic substitution reactions.

Alkylation of the phenolic hydroxyl group can be achieved using various alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base. This would protect the hydroxyl group and allow for selective reactions at the aldehyde functionality.

Condensation and Cyclization Reactions to Form Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing an oxygen atom. The combination of the ortho-hydroxy and aldehyde functionalities allows for intramolecular cyclization reactions following an initial intermolecular condensation.

One important class of heterocycles that can be synthesized are chromone (B188151) derivatives . The synthesis of chromones often involves the reaction of a 2-hydroxyacetophenone (B1195853) with a formylating agent, or the reaction of a salicylaldehyde with a compound containing an activated methylene (B1212753) group. semanticscholar.orgijrpc.comresearchgate.net For instance, a Knoevenagel condensation of this compound with a suitable active methylene compound, followed by intramolecular cyclization, could lead to the formation of a substituted chromone ring system.

Similarly, the synthesis of benzofuran derivatives can be envisioned. nih.govjocpr.comsemanticscholar.orgnih.gov These syntheses often involve the reaction of a salicylaldehyde with a reagent that provides a two-carbon unit, followed by cyclization.

The synthesis of isoflavanones, a type of chromanone, from the related 3-fluoro-2-hydroxybenzaldehyde has been reported, highlighting the utility of these fluorinated salicylaldehydes in the construction of complex heterocyclic frameworks. ossila.com

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| This compound | Active Methylene Compound | Chromone Derivative |

| This compound | Two-carbon Unit Synthon | Benzofuran Derivative |

Multi-Component Reaction Approaches Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, offer a powerful and efficient approach to molecular complexity. nih.govresearchgate.netfrontiersin.org Salicylaldehydes are frequently employed as key components in various MCRs for the synthesis of diverse heterocyclic libraries.

Given its reactive functionalities, this compound is a prime candidate for use in MCRs. For instance, it could participate in reactions such as the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, with appropriate modifications to the reaction partners. The use of this aldehyde in MCRs would allow for the rapid generation of complex molecules incorporating the fluorinated hydroxyphenyl motif.

Exploration of Green Chemistry Principles in the Synthesis of this compound and Its Derivatives

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to both the synthesis of this compound and its subsequent derivatization.

In the synthesis of the parent aldehyde, the development of catalytic and milder formylation methods, such as the use of MgCl2/paraformaldehyde, represents a step towards greener synthesis compared to the often harsh conditions and stoichiometric reagents of classical methods.

For the derivatization of this compound, several green chemistry approaches can be explored:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times. nih.govoiccpress.com The synthesis of Schiff bases and other heterocyclic derivatives from salicylaldehydes can be efficiently carried out under microwave conditions.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, can also offer benefits in terms of reaction rates and yields. questjournals.orgresearchgate.netijcce.ac.irresearchgate.netcolab.ws The synthesis of Schiff bases, for example, has been successfully performed using ultrasound irradiation, often under solvent-free or aqueous conditions.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, is a key aspect of green chemistry. Many reactions involving salicylaldehydes, including Schiff base formation, can be adapted to these greener solvent systems.

By incorporating these green chemistry principles, the synthesis and derivatization of this compound can be made more sustainable and environmentally friendly.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Fluoro 2 Hydroxy 5 Methylbenzaldehyde and Its Derivatives

Single Crystal X-ray Diffraction Analysis of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of its derivatives, particularly Schiff bases formed from related hydroxy benzaldehydes, provides significant insight into the structural possibilities. For instance, Schiff bases derived from 2-hydroxy-5-methylbenzaldehyde (B1329341) have been studied extensively, and their crystallographic data offer a valuable framework for understanding the potential solid-state structures of 3-fluoro-substituted analogues. nih.govnih.gov

Molecular Conformation and Intramolecular Interactions

In derivatives of closely related compounds like 2-hydroxy-5-methylbenzaldehyde, the molecular conformation is often stabilized by a strong intramolecular O—H⋯N hydrogen bond, which forms an S(6) ring motif. nih.govnih.gov This interaction involves the hydroxyl group and the imine nitrogen of the Schiff base. The planarity of the molecule is a key feature, although the phenyl rings may be inclined with respect to each other. For example, in (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, a Schiff base of 2-hydroxy-5-methylbenzaldehyde, the 3-chlorobenzene ring is inclined to the phenol (B47542) ring by 9.38 (11)°. nih.gov Similarly, in 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the phenol ring is inclined to the benzonitrile (B105546) ring by 25.65 (3)°. nih.gov It is highly probable that Schiff base derivatives of this compound would exhibit similar intramolecular hydrogen bonding and conformational features, with the fluorine substituent potentially influencing the dihedral angles between the aromatic rings through electronic and steric effects.

Hirshfeld Surface Analysis and Intermolecular Packing Features

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. For Schiff base derivatives of 2-hydroxy-5-methylbenzaldehyde, this analysis reveals that the crystal packing is dominated by H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. nih.govnih.gov

In the case of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the Hirshfeld surface analysis indicates that H⋯H interactions account for 43.8% of the total interactions, while C⋯H/H⋯C contacts contribute 26.7%. nih.gov Other significant interactions include Cl⋯H/H⋯Cl (12.4%), O⋯H/H⋯O (6.6%), and N⋯H/H⋯N (3.8%). nih.gov For 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, H⋯H and C⋯H/H⋯C interactions are also the most important, contributing 39.2% and 27.1% respectively to the Hirshfeld surface. nih.gov Additionally, N⋯H/H⋯N (16.0%) and O⋯H/H⋯O (8.3%) contacts play a role in the crystal packing. nih.gov C—H⋯π interactions are also observed, which help to form a three-dimensional network. nih.gov For derivatives of this compound, the introduction of a fluorine atom would likely lead to the presence of F⋯H/H⋯F interactions, further influencing the supramolecular assembly.

The following table summarizes the percentage contributions of various intermolecular contacts for two Schiff base derivatives of 2-hydroxy-5-methylbenzaldehyde.

| Interaction Type | (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol (%) nih.gov | 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile (%) nih.gov |

|---|---|---|

| H···H | 43.8 | 39.2 |

| C···H/H···C | 26.7 | 27.1 |

| O···H/H···O | 6.6 | 8.3 |

| N···H/H···N | 3.8 | 16.0 |

| Cl···H/H···Cl | 12.4 | - |

| C···C | - | 6.2 |

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. By comparison with related molecules like 3-fluoro-2-hydroxybenzaldehyde and other substituted benzaldehydes, key vibrational modes can be predicted. chemicalbook.comnist.gov The O-H stretching vibration of the phenolic hydroxyl group is expected to appear as a broad band in the region of 3200-3400 cm⁻¹, its position and shape influenced by intramolecular hydrogen bonding with the adjacent carbonyl group. The C=O stretching of the aldehyde group typically gives a strong, sharp band around 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching of the methyl group should appear in the 2850-2960 cm⁻¹ range. The C-F stretching vibration is expected to produce a strong band in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. For instance, in the FT-IR spectrum of 2-hydroxy-5-chloromethylbenzaldehyde, the C=O stretch is observed at 1689 cm⁻¹. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. The FT-Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations and the C=O stretching. In a study of 3-chloro-4-methoxybenzaldehyde, the FT-Raman spectrum was measured between 3500 and 50 cm⁻¹, allowing for a detailed vibrational assignment with the aid of density functional theory (DFT) calculations. nih.gov A similar combined experimental and theoretical approach would be invaluable for a complete vibrational analysis of this compound, helping to precisely assign the observed bands to specific molecular motions.

The table below presents typical FT-IR absorption ranges for the main functional groups present in this compound, based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenolic) | Stretching | 3200 - 3400 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=O (Aldehyde) | Stretching | 1650 - 1700 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

In the ¹H NMR spectrum, the aldehydic proton (-CHO) is expected to appear as a singlet at a downfield chemical shift, typically between δ 9.5 and 10.5 ppm. The phenolic hydroxyl proton (-OH) signal is also expected to be a singlet, with its chemical shift being concentration-dependent, often appearing between δ 10.0 and 12.0 ppm due to strong intramolecular hydrogen bonding. The aromatic protons will appear in the region of δ 6.5-8.0 ppm, and their splitting patterns will be influenced by coupling to each other and to the fluorine atom. The methyl group protons (-CH₃) will give a singlet around δ 2.2-2.5 ppm. For example, the ¹H NMR spectrum of 2-hydroxy-3-methylbenzaldehyde (B1203309) shows signals at δ 11.25 (s, 1H, OH), 9.85 (s, 1H, CHO), 7.36-7.38 (m, 2H, Ar-H), 6.90-6.92 (t, 1H, Ar-H), and 2.23 (s, 3H, CH₃). researchgate.net

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons will resonate between δ 110 and 160 ppm. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. The chemical shift of the methyl carbon is expected around δ 20 ppm. The ¹³C NMR spectrum of the related 2-hydroxy-5-methylbenzaldehyde shows signals that can serve as a basis for predicting the spectrum of the fluorinated analogue. rsc.org

The following table provides predicted ¹H NMR chemical shifts for this compound based on related structures.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH | 10.0 - 12.0 | Singlet |

| -CHO | 9.5 - 10.5 | Singlet |

| Aromatic-H | 6.5 - 8.0 | Multiplet/Doublet of Doublets |

| -CH₃ | 2.2 - 2.5 | Singlet |

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In this compound, the key signals correspond to the aldehydic, hydroxyl, aromatic, and methyl protons.

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. For the related compound 2-Hydroxy-3-methylbenzaldehyde, this signal appears at δ 9.85 ppm. researchgate.net

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This interaction significantly deshields the proton, causing its resonance to appear far downfield, often as a sharp singlet between δ 10.5 and 12.0 ppm. In 2-Hydroxy-3-methylbenzaldehyde, this peak is observed at δ 11.25 ppm. researchgate.net

Aromatic Protons (Ar-H): The aromatic region will show signals for the two protons on the benzene (B151609) ring. The proton at the C4 position is expected to be a doublet of doublets due to coupling with the C6 proton (meta-coupling) and the fluorine atom at C3. The proton at the C6 position will likely appear as a doublet due to meta-coupling with the C4 proton. The electron-withdrawing nature of the fluorine and aldehyde groups and the electron-donating nature of the hydroxyl and methyl groups will influence the precise chemical shifts. In the analogous 2-Hydroxy-5-methylbenzaldehyde, the aromatic protons appear in the range of δ 6.8 to 7.4 ppm. rsc.org

Methyl Protons (-CH₃): The protons of the methyl group at the C5 position are shielded and will appear as a sharp singlet in the upfield region, typically around δ 2.2-2.4 ppm. For 2-Hydroxy-3-methylbenzaldehyde, the methyl proton signal is found at δ 2.23 ppm. researchgate.net

Table 1: ¹H NMR Spectral Data for this compound and Related Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 2-Hydroxy-3-methylbenzaldehyde researchgate.net | -OH | 11.25 | s | - |

| -CHO | 9.85 | s | - | |

| Ar-H | 7.36-7.38 | m | - | |

| Ar-H | 6.90-6.92 | t | 7.5 | |

| -CH₃ | 2.23 | s | - | |

| 2-Hydroxy-5-methylbenzaldehyde rsc.org | Ar-H, -CHO, -OH | 6.8-11.0 | m | - |

| -CH₃ | 2.2-2.4 | s | - | |

| Salicylaldehyde (B1680747) researchgate.net | -OH | 11.07 | s | - |

| -CHO | 9.90 | s | - |

Note: "s" denotes singlet, "t" denotes triplet, and "m" denotes multiplet. Data for the target compound is inferred from these derivatives.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. The spectrum of this compound would display distinct signals for the carbonyl, aromatic, and methyl carbons.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, with its resonance expected to appear significantly downfield, typically in the range of δ 190-200 ppm.

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons due to the molecule's asymmetry.

The carbon bearing the hydroxyl group (C2) and the carbon bearing the aldehyde group (C1) will be shifted downfield. For 2-Hydroxy-5-methylbenzaldehyde, these carbons appear at approximately δ 160.1 and δ 121.5 ppm, respectively. rsc.org

The carbon bonded to the fluorine atom (C3) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield due to the electronegativity of fluorine.

The other aromatic carbons (C4, C5, C6) will have chemical shifts influenced by the various substituents, with the carbon bearing the methyl group (C5) appearing around δ 130-140 ppm.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and will resonate in the upfield region of the spectrum, typically around δ 20-25 ppm.

Table 2: ¹³C NMR Spectral Data for 2-Hydroxy-5-methylbenzaldehyde and Related Derivatives

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Hydroxy-5-methylbenzaldehyde rsc.org | C=O | 196.5 |

| C-OH | 160.1 | |

| C-CH₃ | 139.7 | |

| Ar-CH | 134.7 | |

| Ar-C | 129.9 | |

| Ar-CH | 121.5 | |

| Ar-CH | 117.4 | |

| -CH₃ | 20.3 | |

| Salicylaldehyde rsc.org | C=O | 196.4 |

| C-OH | 161.3 | |

| Ar-CH | 136.2 | |

| Ar-CH | 133.5 | |

| Ar-C | 120.9 | |

| Ar-CH | 119.5 |

Note: Assignments for 2-Hydroxy-5-methylbenzaldehyde are based on typical chemical shift values and may be approximate.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound and Its Derivatives

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The spectrum is influenced by the presence of chromophores and auxochromes. In salicylaldehyde derivatives, the primary chromophore is the benzaldehyde (B42025) system.

The electronic spectrum of salicylaldehyde typically shows two main absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl group. nist.gov The hydroxyl (-OH), methyl (-CH₃), and fluoro (-F) groups act as auxochromes, modifying the position and intensity of these absorption maxima (λmax).

The -OH and -CH₃ groups are electron-donating and generally cause a bathochromic shift (a shift to longer wavelengths).

The -F group, while highly electronegative, can also donate lone-pair electrons into the aromatic ring, potentially leading to complex shifts in the absorption bands.

For salicylaldehyde itself, absorption maxima are observed around 255 nm and 325 nm. nih.gov It is expected that this compound would exhibit similar absorption bands, likely shifted due to the combined electronic effects of the substituents. The study of related compounds, such as substituted salicylaldehyde benzoyl hydrazones, confirms that substitutions on the salicylaldehyde ring alter the electronic spectra, often resulting in bathochromic shifts. researchgate.net

Table 3: UV-Vis Absorption Data for Salicylaldehyde and a Derivative

| Compound | Solvent | λmax (nm) | Transition Type (Tentative) |

|---|---|---|---|

| Salicylaldehyde nih.gov | Various | ~255, ~325 | π → π, n → π |

| Schiff base from Salicylaldehyde researchgate.net | Ethanol | 335 | n → π* |

Note: The specific λmax values for this compound are not available and are predicted based on the behavior of related structures.

Theoretical and Computational Chemistry Investigations of 3 Fluoro 2 Hydroxy 5 Methylbenzaldehyde

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Detailed DFT analysis, a standard method for investigating the electronic structure of molecules, has been performed on related benzaldehyde (B42025) derivatives. nih.goviucr.orgmdpi.com Such studies typically provide insights into the molecular geometry, vibrational modes, and electronic properties. However, specific findings for 3-Fluoro-2-hydroxy-5-methylbenzaldehyde are absent from the available literature.

Molecular Geometry Optimization and Conformational Analysis

This subsection would require data from geometry optimization calculations, which determine the most stable three-dimensional arrangement of atoms in the molecule. This involves finding the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. Without specific studies on this compound, these parameters cannot be accurately reported.

Vibrational Frequency Calculations and Spectral Assignments

Theoretical vibrational analysis is used to predict the infrared and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). This information is crucial for interpreting experimental spectra. Such calculations have not been published for the target compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. mdpi.commalayajournal.org The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and the energy required for electronic excitation. Analysis of these orbitals reveals the regions of the molecule that are likely to act as electron donors or acceptors, providing insight into intramolecular charge transfer. Specific HOMO-LUMO energy values and orbital distributions for this compound are not available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It is used to investigate hyperconjugative interactions and intramolecular charge transfer, which contribute to molecular stability. No published NBO analysis for this compound could be located.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. mdpi.commalayajournal.org This is valuable for predicting how the molecule will interact with other chemical species. While MEP analysis is common for similar molecules, a specific map for this compound has not been published.

Advanced Quantum Chemical Calculations (e.g., Hartree-Fock, Möller–Plesset Second-Order Perturbation)

Hartree-Fock (HF) and Møller–Plesset (MP) perturbation theory are higher-level ab initio methods used for more accurate energy calculations that account for electron correlation. MP2 (second-order Møller–Plesset) is a common post-Hartree-Fock method to improve upon the initial approximation. A literature search did not yield any studies that have applied these specific advanced calculations to this compound.

In Silico Modeling for Molecular Interactions and Biological Mechanism Elucidation

In silico modeling utilizes computational algorithms and simulations to predict and analyze the interactions between a small molecule, such as this compound, and biological macromolecules. These theoretical investigations are instrumental in predicting a compound's potential biological targets, understanding its binding mechanisms, and elucidating its possible pharmacological effects before undertaking extensive laboratory experiments.

A primary technique in this field is molecular docking , which predicts the preferred orientation of a molecule when bound to a specific protein target. This method calculates the binding affinity, often expressed as a docking score or binding energy, and identifies the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

For this compound, a hypothetical molecular docking study could be conducted against a range of enzymes or receptors to screen for potential biological activity. The results would highlight the most likely protein targets and provide a detailed view of the binding mode.

Another powerful computational tool is molecular dynamics (MD) simulation . An MD simulation would model the movement of every atom in the system over time, providing insights into the stability of the predicted binding pose from molecular docking and revealing conformational changes in both the ligand and the protein upon binding.

The data generated from these computational approaches can be used to build a hypothesis about the biological mechanism of this compound. For instance, if docking studies predict a high affinity for an enzyme crucial in a particular disease pathway, it would suggest a potential therapeutic application for the compound as an inhibitor of that enzyme.

To illustrate the kind of information that would be generated from such research, a hypothetical data table is presented below. It is crucial to note that this data is purely for demonstrative purposes and does not represent actual research findings for this compound.

Hypothetical Molecular Docking Results for this compound Note: The following data is a representative example and not based on published research.

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Enzyme X | -8.2 | TYR 120, SER 234 | Hydrogen Bond with hydroxyl group |

| PHE 250 | π-π Stacking with benzene (B151609) ring | ||

| LEU 115, VAL 140 | Hydrophobic interaction with methyl group | ||

| Receptor Y | -6.5 | LYS 88 | Hydrogen Bond with aldehyde group |

| ARG 190 | Electrostatic interaction with fluorine atom |

Such theoretical studies would provide a foundational understanding of the molecule's potential bioactivity and guide further in vitro and in vivo experimental validation.

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 3 Fluoro 2 Hydroxy 5 Methylbenzaldehyde

3-Fluoro-2-hydroxy-5-methylbenzaldehyde as a Ligand in Metal Complexation

This compound possesses key functional groups—a hydroxyl group, an aldehyde group, and a fluorine substituent—that make it an intriguing candidate for ligand design in coordination chemistry. The hydroxyl and aldehyde moieties can coordinate with metal ions, forming chelate rings that enhance the stability of the resulting complexes. The fluorine atom can influence the electronic properties of the ligand and participate in non-covalent interactions, further directing the assembly of supramolecular structures.

While direct studies on transition metal complexes of this compound are not extensively documented, the coordination chemistry of similar salicylaldehyde (B1680747) derivatives provides a strong basis for understanding their potential. For instance, Schiff bases derived from the condensation of salicylaldehydes with amines are widely used to create stable transition metal complexes. A Schiff base synthesized from 2-hydroxy-5-methylbenzaldehyde (B1329341) and 3-chloro-4-methylaniline (B146341) demonstrates the typical intramolecular O—H⋯N hydrogen bond, forming a stable six-membered ring, a common feature in such ligands. nih.gov

The synthesis of transition metal complexes with ligands derived from this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with heating to promote complex formation. Characterization of these complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties.

Table 1: Expected Spectroscopic Data for Transition Metal Complexes of a Schiff Base Derived from this compound

| Spectroscopic Technique | Expected Observations and Interpretations |

| Infrared (IR) Spectroscopy | A shift in the C=N (imine) stretching frequency upon coordination to the metal ion. The disappearance of the broad O-H stretching band of the free ligand, indicating deprotonation and coordination of the phenolic oxygen. |

| ¹H NMR Spectroscopy | A downfield shift of the azomethine (CH=N) proton signal upon complexation, confirming coordination. |

| UV-Vis Spectroscopy | The appearance of new absorption bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. |

| Elemental Analysis | Determination of the elemental composition (C, H, N) to confirm the stoichiometry of the metal-ligand complex. |

The geometry of the resulting complexes would depend on the specific transition metal ion, its oxidation state, and the stoichiometry of the reaction. Common geometries for such complexes include tetrahedral, square planar, and octahedral. For example, studies on related Schiff base complexes have shown that Cu(II) can adopt a square planar geometry, while other divalent metal ions might form tetrahedral or octahedral complexes. nih.govresearchgate.net

Lanthanide ions are known for their unique luminescent properties, including sharp emission bands and long luminescence lifetimes, which make them suitable for applications in bio-imaging, sensing, and lighting. rsc.org The formation of lanthanide complexes with organic ligands can enhance these luminescent properties through the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits light.

The synthesis of such complexes typically involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the ligand in a suitable solvent. The resulting complexes can exhibit characteristic luminescence of the specific lanthanide ion, such as red emission for Europium(III) and green emission for Terbium(III). rsc.org The fluorine substituent on the ligand may also influence the luminescent quantum yield of the complex.

Table 2: Potential Luminescent Properties of Lanthanide Complexes with a Ligand Derived from this compound

| Lanthanide Ion | Expected Emission Color | Potential Applications |

| Europium(III) | Red | Red phosphors for lighting and displays, luminescent probes in bioassays. |

| Terbium(III) | Green | Green phosphors, luminescent labels for time-resolved fluorescence immunoassays. |

| Samarium(III) | Orange-Red | Visible and near-infrared emitting materials. |

| Dysprosium(III) | Yellowish-White | White light-emitting materials. |

Design and Construction of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. nih.gov These materials have gained attention due to their potential applications in gas storage and separation, sensing, and catalysis. The design of stable HOFs relies on the use of rigid organic molecules with multiple hydrogen bonding sites to create robust and porous structures. mdpi.com

This compound and its derivatives are promising candidates for the construction of HOFs. The hydroxyl group is a strong hydrogen bond donor, while the aldehyde or a derived imine group can act as a hydrogen bond acceptor. The presence of the fluorine atom can also contribute to the stability of the framework through C—H⋯F interactions.

The self-assembly of these molecules through hydrogen bonding can lead to the formation of one-, two-, or three-dimensional networks with defined pores and channels. The rigidity of the aromatic ring in this compound is advantageous for creating a stable framework that does not collapse upon removal of solvent molecules.

The flexibility of HOFs is another important characteristic, as some frameworks can undergo structural changes in response to external stimuli such as guest molecules or temperature changes. nih.gov This dynamic behavior can be advantageous for applications in molecular recognition and sensing. The design of HOFs with permanent porosity is a key challenge, often addressed by using sterically hindered or shape-persistent building blocks that prevent dense packing.

Supramolecular Assembly and Hydrogen Bonding Networks in Derived Systems

The principles of supramolecular chemistry govern the assembly of molecules into larger, organized structures through non-covalent interactions, with hydrogen bonding playing a central role. In systems derived from this compound, the interplay of various hydrogen bonds (O—H⋯O, O—H⋯N, C—H⋯O, C—H⋯F) and other non-covalent interactions like π-π stacking dictates the final supramolecular architecture.

For example, in Schiff bases derived from 2-hydroxy-5-methylbenzaldehyde, an intramolecular O—H⋯N hydrogen bond is a recurring and stabilizing feature. nih.gov In the solid state, these molecules can further assemble through intermolecular interactions. The Hirshfeld surface analysis is a useful tool to visualize and quantify these intermolecular contacts, revealing the most significant contributions to the crystal packing. nih.govrsc.org In a related Schiff base, H⋯H and C⋯H/H⋯C interactions were found to be the most important for the packing arrangement. nih.gov The fluorine atom in this compound can introduce additional weak interactions, such as C—H⋯F hydrogen bonds, which can influence the packing and stability of the resulting supramolecular assembly.

Functional Applications in Advanced Materials and Chemical Systems

Development of Chemosensors and Probes Based on 3-Fluoro-2-hydroxy-5-methylbenzaldehyde Derivatives

The inherent chemical reactivity and photophysical potential of the salicylaldehyde (B1680747) framework make it an excellent platform for designing chemosensors. Derivatives, typically Schiff bases formed by the condensation of the aldehyde with various amines, can act as highly selective and sensitive probes for detecting specific analytes like ions or changes in pH. The phenolic hydroxyl group and the imine nitrogen serve as effective binding sites, while the aromatic system acts as a signaling unit.

Derivatives of salicylaldehyde are widely explored as fluorescent probes for pH sensing due to their sensitivity to the surrounding chemical environment. researchgate.netnih.gov The fluorescence properties of these molecules can be modulated by pH-dependent processes such as excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net In a typical salicylaldehyde Schiff base, the phenolic proton can be transferred to the imine nitrogen in the excited state, leading to a large Stokes-shifted emission from the resulting keto-tautomer.

The local pH influences the protonation state of the molecule, affecting the efficiency of the ESIPT process and, consequently, the fluorescence output. For instance, in acidic conditions, the imine nitrogen may be protonated, inhibiting ESIPT and leading to fluorescence quenching or a shift to a different emission wavelength. Conversely, in basic media, deprotonation of the phenolic hydroxyl group can also alter the electronic structure and lead to distinct changes in the fluorescence signal. rsc.org This "off-on" or ratiometric response allows for the sensitive detection of pH changes in various media. While specific studies on this compound for pH sensing are not prominent, related salicylaldehyde azine derivatives have been shown to undergo multi-step, base-induced deprotonation, resulting in multi-state fluorescence changes that could be applied to develop advanced pH probes beyond simple binary responses. rsc.org

The salicylaldehyde moiety provides an excellent binding pocket for various metal ions, utilizing the hard-base character of the phenolic oxygen and imine nitrogen atoms. nih.gov This coordination event perturbs the electronic structure of the ligand, often leading to a distinct color change that can be detected by the naked eye. This principle has been used to develop a variety of colorimetric probes.

Schiff base derivatives of substituted salicylaldehydes have shown high selectivity for specific metal ions. For example, probes derived from 5-methyl salicylaldehyde have been synthesized for the selective "turn-on" fluorescent detection of aluminum ions (Al³⁺). nih.govresearchgate.netmdpi.com The mechanism often involves the chelation of the metal ion, which inhibits C=N isomerization and restricts the ESIPT process, leading to chelation-enhanced fluorescence (CHEF). nih.govresearchgate.net Similarly, other salicylaldehyde-based sensors have been developed for detecting fluoride (B91410) (F⁻) nih.govresearchgate.net and zinc (Zn²⁺) ions. nih.gov The selectivity of the probe can be tuned by modifying the substituents on the salicylaldehyde ring and the amine precursor. The electron-withdrawing fluorine atom in this compound can modulate the acidity of the hydroxyl proton and the electron density on the coordinating atoms, potentially enhancing selectivity for certain ions.

| Probe Derivative | Target Ion | Detection Limit | Observed Change | Reference |

|---|---|---|---|---|

| 5-Methyl Salicylaldehyde + 2-Aminobenzothiazole | Al³⁺ | 0.281 µM | Fluorescence "turn-on" | nih.govresearchgate.net |

| 5-Methyl Salicylaldehyde + 2-Aminobenzimidazole | Al³⁺ | Not specified | Fluorescence enhancement | mdpi.com |

| Salicylaldehyde-based Sensor | F⁻ | Not specified | Color change (naked-eye) | nih.gov |

| Salicylaldehyde Azine | F⁻ | Not specified | Colorimetric and "turn-on" fluorescence | researchgate.net |

| Salicylaldehyde | Zn²⁺ | Not specified | Fluorescence enhancement | nih.gov |

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and information processing. asianpubs.orgjlu.edu.cn Organic molecules with large second-order NLO responses typically possess a π-conjugated system linking an electron-donating group (D) and an electron-accepting group (A). This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in dipole moment and a high molecular second-order hyperpolarizability (β) value.

Schiff bases derived from salicylaldehydes are excellent candidates for NLO materials. nih.gov The salicylaldehyde moiety can act as part of the conjugated bridge and, with its hydroxyl group, as a donor, while the imine linkage connects to another aromatic system that can be functionalized with acceptor groups. The resulting D-π-A structure is crucial for achieving significant NLO activity. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of these molecules. dntb.gov.uaresearchgate.netscispace.com The introduction of substituents on the aromatic rings, such as the fluoro and methyl groups in this compound, can fine-tune the donor-acceptor strengths and modify the electronic properties, thereby optimizing the hyperpolarizability. researchgate.net

| Compound Type | Computational Method | Calculated β Value | Key Finding | Reference |

|---|---|---|---|---|

| Salicylaldehyde-Thiosemicarbazone Derivatives | DFT | 4.48 - 11.66 a.u. | Values are significantly greater than the urea (B33335) standard, indicating noteworthy NLO character. | nih.gov |

| Schiff Bases from Salicylaldehyde and Nitroanilines | DFT/6-31G(d,p) | Not specified | NLO activity is influenced by polarizability (α₀) and HOMO-LUMO energy gap (ΔE). | asianpubs.org |

| Mono-O-Hydroxy Bidentate Schiff Bases | AM1 | Not specified | Electron donating and accepting groups lead to large β values, showing potential for NLO materials. | researchgate.net |

| Copper (II) Schiff Base Complex | Z-scan Technique | Not specified | Investigation of third-order nonlinear optical properties. | nih.gov |

Catalytic Applications as Ligand Precursors in Asymmetric Synthesis

Chiral Schiff bases derived from salicylaldehydes are considered "privileged ligands" in the field of asymmetric catalysis. researchgate.net When complexed with a transition metal, they can form catalysts that are highly effective in promoting a wide range of enantioselective transformations. The versatility of these ligands stems from the ease with which their steric and electronic properties can be modified.

By reacting this compound with a chiral amine or amino alcohol, a chiral Schiff base ligand is formed. Subsequent coordination to a metal center (e.g., vanadium, copper, nickel) generates a chiral catalyst. researchgate.netiosrjournals.org The substituents on the salicylaldehyde ring play a crucial role in tuning the catalyst's performance. The fluorine atom, being strongly electron-withdrawing, can influence the Lewis acidity of the metal center, while the methyl group can provide steric hindrance. This fine-tuning is critical for achieving high enantioselectivity (expressed as enantiomeric excess, or ee) in reactions such as the asymmetric oxidation of sulfides, epoxidation of alkenes, and Michael additions. researchgate.netnih.gov For instance, oxovanadium(IV) complexes with Schiff bases derived from substituted salicylaldehydes have been shown to be effective catalysts for the epoxidation of cyclooctene. iosrjournals.org

Investigations into Biological Activities and Mechanistic Insights Excluding Clinical Data

Antimicrobial and Antibacterial Activity Studies of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde Derivatives

Substituted salicylaldehydes and their derivatives, especially Schiff bases, have demonstrated notable antimicrobial properties. researchgate.netnih.gov The core structure, featuring hydroxyl and aldehyde groups, allows for the synthesis of a wide array of derivatives with varied biological effects. sphinxsai.comtandfonline.com The antimicrobial potency of these compounds is often linked to the presence of an azomethine group (-CH=N-) in Schiff base derivatives, which can interfere with microbial cell processes. mdpi.comijmrsti.com

Studies on various salicylaldehyde (B1680747) Schiff bases have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.comscirp.org For instance, Schiff bases derived from sulfadiazine and various salicylaldehydes were effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) starting from 7.81 µM. mdpi.com The addition of different substituents to the salicylaldehyde ring, such as halogens, can significantly modulate the antimicrobial activity, although this can also impact cytotoxicity. researchgate.netmdpi.com While direct studies on this compound derivatives are limited, the extensive research on related halogenated and methylated salicylaldehydes provides a strong foundation for their potential antimicrobial efficacy. researchgate.netsphinxsai.com

The table below summarizes the antibacterial activity of representative salicylaldehyde-derived Schiff bases against various bacterial strains, illustrating the potential of this class of compounds.

Table 1: Antibacterial Activity of Selected Salicylaldehyde-Derived Schiff Bases

| Compound/Derivative | Bacterial Strain | Activity (MIC in µM) | Reference |

|---|---|---|---|

| Sulfadiazine-Salicylaldehyde Schiff Base | Staphylococcus aureus | From 7.81 | mdpi.com |

| Sulfadiazine-Salicylaldehyde Schiff Base | Methicillin-Resistant S. aureus (MRSA) | From 7.81 | mdpi.com |

| Fluorinated Isoniazid Schiff Base | Candida albicans | 0.037 | mdpi.com |

| Fluorinated Isoniazid Schiff Base | Escherichia coli | 1.55 | mdpi.com |

This table is for illustrative purposes and shows data for structurally related compounds.

Exploration of Enzyme Inhibition Mechanisms

The mechanism of antimicrobial action for salicylaldehyde derivatives can involve the inhibition of essential microbial enzymes. While research specifically targeting Escherichia coli KAS III (ecKAS III) by this compound is not extensively documented, studies on related structures offer mechanistic insights. For example, some salicylaldehyde-based compounds have been identified as inhibitors of protein kinase CK2, a target in cancer therapy, demonstrating their potential to interact with enzyme active sites. nih.gov The general principle is that the molecular structure of these derivatives allows them to bind to enzymes, disrupting their catalytic activity and thereby inhibiting microbial growth. The antimicrobial action of phenols and salicylaldehydes has been a subject of study for decades, indicating a fundamental interaction with microbial cellular machinery. nih.gov

Analysis of DNA Binding and Cleavage Mechanisms

Certain derivatives of salicylaldehydes, particularly their metal complexes, have been shown to interact with DNA. researchgate.net These interactions can occur through various modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA, or groove binding. researchgate.netrsc.org Such binding can interfere with DNA replication and transcription, leading to cell death.

Furthermore, some copper(II) and zinc(II) complexes of salicylaldehyde Schiff bases can induce DNA cleavage. rsc.orgnih.govscielo.org.mx This activity is often mediated by the generation of reactive oxygen species (ROS) that damage the DNA backbone. rsc.orgnih.gov Studies on related Schiff base complexes have demonstrated their ability to cleave supercoiled plasmid DNA, often through an oxidative pathway requiring a co-reagent like hydrogen peroxide. rsc.orgnih.gov While a hydrolytic mechanism has also been proposed, the oxidative pathway is more commonly observed. researchgate.net

Antioxidant Activity and Free Radical Scavenging Mechanisms

Phenolic compounds, including salicylaldehyde derivatives, are recognized for their antioxidant properties. nih.gov The presence of a hydroxyl group on the aromatic ring is crucial for this activity, as it can donate a hydrogen atom to neutralize free radicals. scienceopen.comfrontiersin.org The antioxidant capacity is significantly influenced by the number and position of hydroxyl groups and other substituents on the benzene (B151609) ring. nih.govresearchgate.net

The primary mechanisms by which phenolic compounds scavenge free radicals include:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to a free radical, quenching it. frontiersin.org

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, followed by the transfer of a proton. frontiersin.org

Studies on various hydroxybenzaldehydes and related phenolic compounds have shown that derivatives with multiple hydroxyl groups, such as protocatechuic acid and gallic acid, exhibit higher free radical scavenging activity against radicals like DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov The aldehyde group itself can influence this activity; for instance, syringaldehyde and vanillin were found to be highly active, sometimes more so than their corresponding phenolic acid counterparts. researchgate.net The electronic effects of substituents like methoxy or fluoro groups also play a role in stabilizing the resulting phenoxy radical, thereby enhancing antioxidant efficiency. researchgate.net

Applications in Ligand Design for Specific Biological Targets

The versatile chemical structure of this compound makes it a valuable building block for designing ligands that can bind to specific biological targets. Its reactive aldehyde and hydroxyl groups allow for its incorporation into larger, more complex molecules like Schiff bases (e.g., salen ligands) and other heterocyclic structures. tandfonline.comossila.com These derivatives can then be used to chelate metal ions or interact with the binding sites of proteins and receptors. tandfonline.com

Modulation of Protein Activity (e.g., Topoisomerases, HIF-1α Stabilizers)

Derivatives of salicylates (the oxidized form of salicylaldehydes) have been identified as catalytic inhibitors of human DNA topoisomerase IIα (topo IIα). nih.govnih.gov These compounds interfere with the enzyme's ability to cleave and reseal DNA, a critical step in its catalytic cycle, without stabilizing the cytotoxic enzyme-DNA covalent complexes like traditional topo II poisons. nih.govresearchgate.net Research has highlighted the importance of substitutions at the 2'- and 5'-positions of the salicylate structure for inhibitory potency. nih.gov For example, salicylate-based drugs like sulfasalazine and diflunisal have been shown to inhibit topo II-mediated DNA decatenation. nih.gov This suggests that appropriately substituted salicylaldehyde derivatives could be developed as modulators of topoisomerase activity. While specific studies on this compound derivatives as HIF-1α stabilizers are not prominent, the general ability of small phenolic molecules to interact with protein pathways indicates a potential area for future investigation.

Interaction with Biological Receptors

Substituted benzaldehydes serve as precursors for ligands that can interact with various biological receptors. For example, salicylaldoxime derivatives have been designed as selective agonists for estrogen receptor beta (ERβ). nih.gov In another study, a range of substituted benzaldehydes were used to synthesize bis-indole derivatives that function as dual ligands for the orphan nuclear receptors NR4A1 and NR4A2, which are implicated in cancer. nih.gov These findings underscore the principle that modifications to the benzaldehyde (B42025) core, including fluorination and methylation, can fine-tune the binding affinity and selectivity of a ligand for its target receptor.

Development of Enzyme Inhibitors (e.g., Acetylcholinesterase, Carbonic Anhydrases)

While direct studies on the inhibitory activity of this compound against acetylcholinesterase and carbonic anhydrases are not extensively documented in publicly available research, the broader class of salicylaldehyde derivatives, particularly Schiff bases, has been a significant area of investigation for the development of potent enzyme inhibitors. The structural features of this compound, including the hydroxyl and aldehyde groups, make it an ideal scaffold for the synthesis of such derivatives. Research into structurally related compounds provides valuable insights into how the 3-fluoro-2-hydroxy-5-methylphenyl moiety could contribute to enzyme inhibition.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, and its inhibition is a key therapeutic strategy for managing Alzheimer's disease. Salicylaldehyde derivatives, especially Schiff bases, have been explored as potential AChE inhibitors. The imine linkage (-C=N-) of the Schiff base, formed by the condensation of an aldehyde with a primary amine, is crucial for their biological activity.

In a study investigating new Schiff bases derived from substituted salicylaldehydes, compounds have shown significantly effective AChE inhibition. For instance, two novel Schiff bases demonstrated IC50 values of 1.396 ± 0.35 µM and 0.795 ± 0.47 µM, which were considerably more potent than the standard drug Tacrine (IC50: 166.10 ± 17.53 µM) dergipark.org.trresearchgate.net. Another study on hydrazide-based Schiff bases identified compounds with potent acetylcholinesterase inhibition, with IC50 values as low as 4.12 ± 0.01 µM nih.gov.

The structure-activity relationship (SAR) studies of these derivatives often highlight the importance of the substituents on the salicylaldehyde ring. The presence of a fluorine atom, as in this compound, is of particular interest. Fluorine's high electronegativity and ability to form hydrogen bonds can enhance the binding affinity of the inhibitor to the active site of AChE. While direct evidence for the fluoro-substituted compound is pending, the principle of using halogenated salicylaldehydes is established.

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Salicylaldehyde Schiff Base Derivatives

| Compound | IC50 (µM) | Reference |

| Substituted Salicylaldehyde Schiff Base 4 | 1.396 ± 0.35 | dergipark.org.trresearchgate.net |

| Substituted Salicylaldehyde Schiff Base 5 | 0.795 ± 0.47 | dergipark.org.trresearchgate.net |

| Hydrazide Schiff Base 10 | 4.12 ± 0.01 | nih.gov |

| Hydrazide Schiff Base 3 | 8.12 ± 0.01 | nih.gov |

| Hydrazide Schiff Base 24 | 8.41 ± 0.06 | nih.gov |

| Tacrine (Standard) | 166.10 ± 17.53 | dergipark.org.tr |

| Eserine (Standard) | 0.85 ± 0.0001 | nih.gov |

This table presents data for structurally related compounds to illustrate the potential of the salicylaldehyde scaffold.

Molecular docking studies on related compounds have elucidated the binding modes within the AChE active site. These studies often show that the salicylaldehyde moiety can interact with key amino acid residues, and the substituents on the ring can further stabilize this interaction, leading to potent inhibition researchgate.net.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Salicylaldehyde derivatives and their metal complexes have emerged as a promising class of carbonic anhydrase inhibitors.

Research on salicilaldehyde-N-methyl p-toluenesulfonylhydrazone and its metal complexes has demonstrated their inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II) nih.gov. In a broader context, Schiff bases incorporating a benzenesulfonamide scaffold have been shown to be effective inhibitors of several human CA isoforms (hCA I, II, IX, and XII) researchgate.netnih.govsemanticscholar.orgbohrium.combohrium.com. For instance, some of these compounds exhibited inhibition constants (Kᵢ) in the nanomolar range against the tumor-associated isoform hCA IX, with values superior or equivalent to the standard inhibitor acetazolamide researchgate.net.

The inhibitory mechanism of these sulfonamide-based Schiff bases typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The salicylaldehyde part of the molecule can form additional interactions with amino acid residues in and around the active site cavity, enhancing the inhibitory potency and potentially contributing to isoform selectivity.

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Benzenesulfonamide Schiff Bases

| Compound | Target Isoform | Kᵢ (nM) | Reference |

| Schiff Base 4a | hCA I | 93.5 | researchgate.net |

| Schiff Base 4a | hCA II | 18.2 | researchgate.net |

| Schiff Base 4a | hCA IX | 8.5 | researchgate.net |

| Schiff Base 4a | hCA XII | 8.6 | researchgate.net |

| Quinazoline Schiff Base 2 | hCA II | 10.8-52.6 | nih.gov |

| Quinazoline Schiff Base 3 | hCA XII | 5.4-25.5 | nih.gov |

| Acetazolamide (Standard) | hCA I | 250.0 | researchgate.net |

| Acetazolamide (Standard) | hCA II | 12.0 | researchgate.net |

| Acetazolamide (Standard) | hCA IX | 25.0 | researchgate.netnih.gov |

| Acetazolamide (Standard) | hCA XII | 5.7 | nih.gov |

This table includes data for structurally related sulfonamide Schiff bases to demonstrate the potential for carbonic anhydrase inhibition.

The presence of a fluorine atom and a methyl group on the salicylaldehyde ring of this compound could influence the electronic properties and steric interactions of its derivatives, thereby modulating their inhibitory activity and selectivity towards different CA isoforms. Further research focusing on Schiff bases and other derivatives of this compound is warranted to explore its full potential in the development of novel enzyme inhibitors.

Future Research Directions and Emerging Perspectives for 3 Fluoro 2 Hydroxy 5 Methylbenzaldehyde

Advanced Synthetic Methodologies and Atom Economy Approaches

The future synthesis of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde and its derivatives will likely move beyond traditional multi-step methods, which can be inefficient and generate significant waste. The focus will shift towards greener, more efficient catalytic processes that align with the principles of atom economy. Atom economy is a measure of how effectively reactant atoms are incorporated into the final desired product, minimizing waste. numberanalytics.comjocpr.comwikipedia.org Achieving a high atom economy is a central goal of green chemistry, aiming to make chemical production more sustainable. jocpr.comjk-sci.com

Future synthetic research could explore several cutting-edge methodologies:

Catalytic C-H Functionalization: Directing catalysts to selectively functionalize specific carbon-hydrogen bonds offers a highly atom-economical route to complex molecules. Research could target the direct introduction of the formyl group (-CHO) onto a pre-fluorinated and methylated phenol (B47542) scaffold, bypassing multiple protection-deprotection steps.

Late-Stage Fluorination: Developing methods to introduce the fluorine atom at a later stage of the synthesis provides flexibility and access to a wider range of analogues. Modern electrophilic fluorinating reagents could be employed on a 2-hydroxy-5-methylbenzaldehyde (B1329341) precursor. dovepress.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for hazardous reactions (like fluorination), and potential for streamlined scale-up. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity.

These advanced methods promise not only to improve the efficiency and environmental footprint of the synthesis but also to facilitate the creation of a diverse library of related compounds for further investigation. jk-sci.com

Table 1: Potential Advanced Synthetic Strategies

| Synthetic Strategy | Key Advantages | Relevance to this compound |

|---|---|---|

| Catalytic C-H Activation | High atom economy, reduced step count, novel reactivity. | Direct formylation or fluorination of a simpler precursor, minimizing waste. |

| Late-Stage Fluorination | Increased synthetic flexibility, rapid analogue synthesis. | Allows for the creation of a diverse library of fluorinated benzaldehydes for screening. |

Integration of Advanced Computational Modeling for Predictive Design

Computational chemistry is a powerful tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions before undertaking costly and time-consuming laboratory synthesis. sysrevpharm.org For this compound, integrating advanced computational modeling can accelerate the design of new molecules with tailored functionalities.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can predict a wide range of properties, including geometric structures, electronic charge distribution, and spectroscopic characteristics. This can provide fundamental insights into the molecule's reactivity and how the fluorine substituent influences the properties of the aldehyde and hydroxyl groups. mdpi.com

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. nih.gov By docking this compound and its virtual derivatives into the active sites of known biological targets, researchers can predict binding affinities and modes of interaction, prioritizing the most promising candidates for synthesis and biological testing. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By synthesizing a small library of derivatives and measuring their activity, a QSAR model could be built to predict the activity of new, unsynthesized analogues, guiding the design process.

These predictive models can significantly shorten the discovery cycle, reduce the reliance on extensive screening, and allow for a more rational, hypothesis-driven approach to designing novel compounds for specific applications. sysrevpharm.org

Table 2: Computational Modeling Techniques and Their Applications

| Modeling Technique | Purpose | Potential Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Predict electronic structure and reactivity. | Understand the influence of fluorine on the aldehyde and hydroxyl groups' reactivity. |

| Molecular Docking | Predict binding to biological targets. | Identify potential enzyme or receptor targets for therapeutic applications. |

Expansion into Novel Materials Science Applications

The unique electronic properties conferred by the fluorine atom, combined with the versatile reactivity of the aldehyde and hydroxyl groups, make this compound an attractive candidate for the development of advanced materials. ossila.com Research in this area is poised for significant expansion.

Future applications in materials science could include:

Fluorinated Polymers: Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. mdpi.comnih.govwikipedia.org this compound could serve as a key monomer for creating novel, functional fluorinated polymers. For instance, polymerization involving the aldehyde and hydroxyl groups could lead to polyacetals or phenolic resins with tailored properties for applications in high-performance coatings, membranes, or electronic materials. researchgate.netacs.org

Metal-Organic Frameworks (MOFs): The hydroxyl and aldehyde groups can act as coordinating sites for metal ions, making the molecule a suitable organic linker for the construction of MOFs. The presence of fluorine within the framework's pores could create unique environments for gas storage, separation, or catalysis.

Semiconducting Materials: Salicylaldehyde (B1680747) derivatives are precursors to various organic molecules, such as salen ligands, which can form complexes with metals. ossila.com These complexes and other derivatives, like acenes, have shown potential as organic semiconductors. ossila.com The fluorine atom can modulate the electronic energy levels (HOMO/LUMO) of these materials, which is crucial for optimizing performance in devices like organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Exploring these avenues could lead to the development of smart materials with stimuli-responsive or enhanced electronic properties, driven by the specific molecular structure of the fluorinated benzaldehyde (B42025) building block.

Table 3: Emerging Materials Science Applications

| Material Type | Potential Properties | Potential Applications |

|---|---|---|

| Fluorinated Polymers | High thermal stability, chemical resistance, low surface energy. | Advanced coatings, specialty membranes, dielectric materials. |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable pore environment. | Gas storage and separation, heterogeneous catalysis. |

Identification and Exploration of New Biological Target Interactions at a Molecular Level

Substituted salicylaldehydes are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The aldehyde group can covalently and reversibly react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable imine bond. researchgate.net This reactivity makes them promising candidates for developing targeted covalent inhibitors.

Future research should focus on a systematic exploration of the biological targets of this compound:

Broad-Spectrum Bioactivity Screening: The compound and its derivatives should be screened against a wide array of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzyme families like kinases, proteases, and dehydrogenases. nih.gov Halogenated salicylaldehydes have shown particular promise as antifungal agents. nih.gov

Mechanism of Action Studies: For any identified "hits," detailed molecular-level studies are crucial to understand the mechanism of action. This involves identifying the specific protein target, mapping the binding site, and characterizing the nature of the interaction (e.g., covalent imine formation with lysine). researchgate.net

Role of Fluorine in Molecular Interactions: The fluorine atom can significantly influence a molecule's biological properties. It can alter acidity, lipophilicity, and metabolic stability. Furthermore, it can participate in non-covalent interactions, such as hydrogen bonds or halogen bonds, which can enhance binding affinity and selectivity for a specific biological target. Investigating these fluorine-specific interactions will be key to understanding the compound's therapeutic potential.

By combining broad screening with detailed mechanistic studies, researchers can uncover novel therapeutic applications for this fluorinated scaffold, potentially leading to the development of new drugs with unique modes of action.

Table 4: Potential Biological Targets and Mechanisms

| Target Class | Example Target | Potential Interaction Mechanism | Potential Therapeutic Area |

|---|---|---|---|

| Enzymes | Aldehyde Dehydrogenase (ALDH), Tyrosinase | Covalent modification of active site lysine; chelation of metal cofactors. | Oncology, Dermatology |

| Protein Receptors | Various GPCRs, Nuclear Receptors | Non-covalent binding, potentially influenced by fluorine-specific interactions. | Various |

| Structural Proteins | Tubulin | Disruption of protein polymerization. | Oncology |

Q & A

Q. What are the key considerations for synthesizing 3-Fluoro-2-hydroxy-5-methylbenzaldehyde with high regioselectivity?

The synthesis of this compound requires careful control of substituent positioning due to competing electronic effects from fluorine, hydroxyl, and methyl groups. A common approach involves Vilsmeier-Haack formylation of a pre-functionalized benzene ring precursor (e.g., 3-fluoro-5-methylphenol), followed by selective oxidation or protection/deprotection strategies for the hydroxyl group.

- Critical parameters :

- Temperature control (<5°C) to minimize side reactions during formylation .

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

- Validation of regioselectivity via NMR (e.g., and coupling patterns) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- NMR distinguishes fluorine’s electronic environment (δ ~ -110 ppm for meta-fluorine in aromatic aldehydes) .

- NMR identifies aldehyde protons (δ ~9.8–10.2 ppm) and hydroxyl groups (broad singlet at δ ~10–12 ppm).

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHFO, theoretical m/z 154.0372) .

Q. How does the hydroxyl group influence the compound’s stability under different storage conditions?

The phenolic hydroxyl group increases susceptibility to oxidation and dimerization.

- Storage recommendations :

- Under inert atmosphere (N or Ar) at -20°C to prevent aldehyde oxidation.

- Avoid exposure to light, as UV radiation accelerates decomposition .

- Stability testing : Monitor via periodic HPLC analysis for degradation products (e.g., benzoic acid derivatives) .

Advanced Research Questions

Q. What experimental strategies resolve conflicting spectral data for derivatives of this compound?

Contradictions in NMR or IR data often arise from tautomerism or solvent effects.

- Methodological solutions :

- Use variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol forms).

- Compare spectra in deuterated DMSO (stabilizes hydroxyl protons) vs. CDCl (enhances solubility of non-polar derivatives) .

- Cross-validate with DFT calculations to predict chemical shifts and vibrational frequencies .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

Q. What are the challenges in using this compound as a precursor for fluorinated Schiff base ligands?

Q. How do contradictory bioactivity results arise in studies involving this compound derivatives?

Discrepancies may stem from:

- Solubility variations : Use of DMSO vs. aqueous buffers alters compound aggregation and bioavailability .

- Metabolic instability : Fluorine substitution can enhance resistance to cytochrome P450 enzymes, but methyl groups may introduce steric hindrance .

- Experimental design : Standardize cell-line models (e.g., HepG2 vs. HEK293) and control for aldehyde toxicity in viability assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products